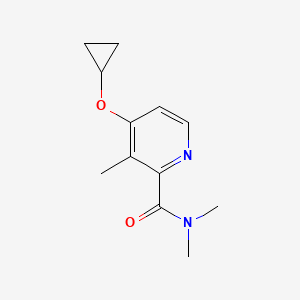
4-Cyclopropoxy-N,N,3-trimethylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-N,N,3-trimethylpicolinamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol It is known for its unique structure, which includes a cyclopropoxy group attached to a picolinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N,3-trimethylpicolinamide typically involves the reaction of 4-cyclopropoxy-3-methylpyridine with trimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels, typically above 98% .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-N,N,3-trimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinamides.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-N,N,3-trimethylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N,N,3-trimethylpicolinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Cyclopropoxy-N,N,3-trimethylpicolinamide stands out due to its specific substitution pattern on the picolinamide ring, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-N,N,3-trimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-8-10(16-9-4-5-9)6-7-13-11(8)12(15)14(2)3/h6-7,9H,4-5H2,1-3H3 |
Clave InChI |
SBGUEFQOIDKQNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1C(=O)N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


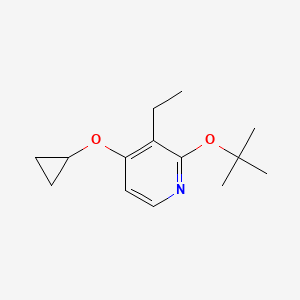

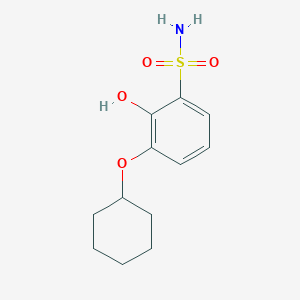
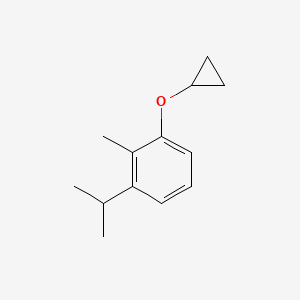
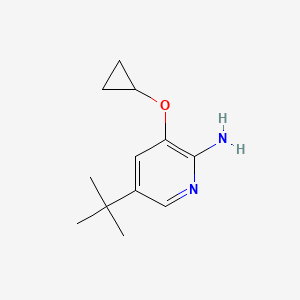

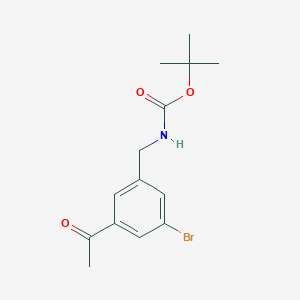
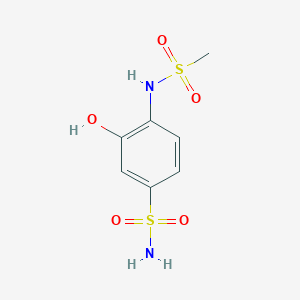
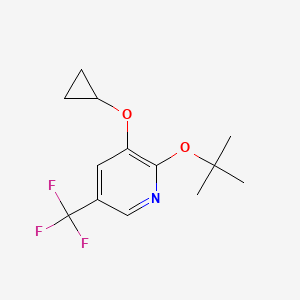
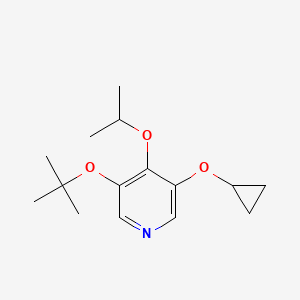
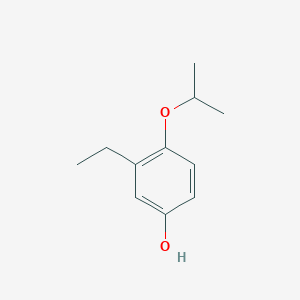

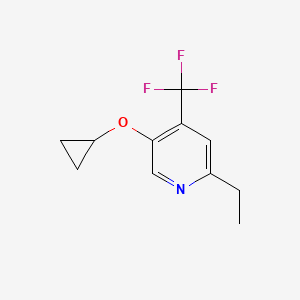
![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)
